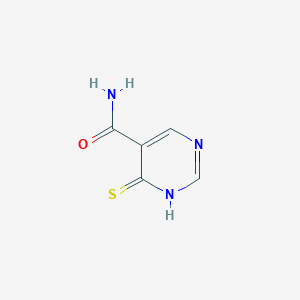

4-Thioxo-1,4-dihydropyrimidine-5-carboxamide

説明

特性

IUPAC Name |

6-sulfanylidene-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3OS/c6-4(9)3-1-7-2-8-5(3)10/h1-2H,(H2,6,9)(H,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMXHSBWPOQLBNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=S)NC=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Components and Conditions

In a representative protocol, acetoacetamide (1.2 mmol) reacts with substituted benzaldehydes (1.0 mmol) and thiourea (1.5 mmol) in refluxing ethanol containing glacial acetic acid (0.5 mmol) as a catalyst. The mixture is heated under reflux for 8–18 hours, followed by neutralization with sodium bicarbonate and recrystallization from ethanol or acetonitrile. This method mirrors the synthesis of analogous dihydropyrimidine esters but substitutes the ester group with an amide, necessitating extended reaction times to accommodate the lower reactivity of the amide precursor.

Key modifications include:

-

Solvent selection : Ethanol or acetonitrile, with the latter enhancing solubility of carboxamide intermediates.

-

Catalyst optimization : Trifluoroacetic acid (TFA) in acetonitrile achieves higher yields (75–85%) compared to acetic acid.

One-Pot Synthesis via In Situ Aldehyde Generation

Recent advancements integrate aldehyde synthesis directly into the Biginelli reaction workflow. A notable approach adapts the Kornblum oxidation to generate benzaldehydes from benzyl halides in situ, enabling a tandem one-pot synthesis.

Methodology and Mechanistic Insights

Benzyl bromide (1.0 mmol) undergoes oxidation in dimethyl sulfoxide (DMSO) under microwave irradiation (80°C, 30 minutes) to yield the corresponding aldehyde. Without isolation, thiourea (1.0 mmol) and acetoacetamide (1.2 mmol) are added, and the mixture is irradiated further (100°C, 45 minutes). This method circumvents aldehyde purification, reducing reaction steps and improving overall efficiency (yields: 68–72%).

Advantages:

-

Reduced handling : Eliminates intermediate isolation steps.

-

Scalability : Microwave irradiation enhances reaction reproducibility.

Acid-Catalyzed Cyclocondensation with Trifluoroacetic Acid

The use of strong acids like TFA accelerates cyclocondensation, particularly for carboxamide substrates. A protocol from recent literature demonstrates this approach:

Synthetic Procedure

A mixture of acetoacetamide (2 mmol), 4-methoxybenzaldehyde (2 mmol), and thiourea (3 mmol) in acetonitrile is treated with TFA (0.1 equiv) and refluxed for 18 hours. The crude product is purified via recrystallization from ethanol, yielding this compound derivatives in 70–80% yield.

Spectroscopic validation:

-

¹H NMR : A singlet at δ 2.27–2.28 ppm corresponds to the C6 methyl group, while doublets at δ 5.06–5.11 ppm confirm the C4-H proton.

-

¹³C NMR : Peaks at δ 165.19–174.62 ppm verify the thioxo carbonyl and carboxamide groups.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the discussed methodologies:

| Method | Catalyst | Solvent | Time (h) | Yield (%) | Key Advantage |

|---|---|---|---|---|---|

| Classical Biginelli | Acetic acid | Ethanol | 8–18 | 60–70 | Simplicity |

| One-Pot (Kornblum) | None | DMSO | 1.25 | 68–72 | Tandem synthesis |

| TFA-Catalyzed | Trifluoroacetic acid | Acetonitrile | 18 | 70–80 | High yields for amides |

Challenges and Optimization Strategies

化学反応の分析

Types of Reactions

4-Thioxo-1,4-dihydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol group.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

科学的研究の応用

Synthesis and Mechanism of Action

The synthesis of 4-Thioxo-1,4-dihydropyrimidine-5-carboxamide typically occurs via the Biginelli reaction , which combines an aldehyde, urea or thiourea, and a β-ketoester in a one-pot reaction. This multi-component reaction is catalyzed by various acids or bases, leading to the formation of dihydropyrimidinones and their derivatives. The general reaction scheme can be summarized as follows:

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as cytotoxic agents against various cancer cell lines. For instance:

- Inhibition of EGFR and VEGFR-2 : A study demonstrated that certain dihydropyrimidine derivatives exhibited significant cytotoxicity against cancer cell lines with GI50 values comparable to established drugs like erlotinib. Compounds derived from this scaffold showed IC50 values as low as 35 nM against EGFR and VEGFR-2 .

| Compound | GI50 (nM) | Target |

|---|---|---|

| Compound 12 | 37 | EGFR |

| Compound 15 | 35 | VEGFR-2 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Research indicates that certain derivatives can inhibit inflammation effectively:

- Carrageenan-induced Paw Edema Model : Various compounds were tested for their ability to reduce edema in a rat model, showing percentage inhibition ranging from 29% to 71% compared to standard anti-inflammatory drugs like Celecoxib .

| Compound | Edema Inhibition (%) |

|---|---|

| Compound 3c | 71 |

| Compound 3j | 29 |

Anticonvulsant Activity

Studies have evaluated the anticonvulsant potential of dihydropyrimidine derivatives using the maximal electroshock seizure method:

- Efficacy in Mouse Models : Compounds were administered at varying doses (30, 100, and 300 mg/kg), with some showing significant protective effects against induced seizures .

| Compound No. | Dose (mg/kg) | MES Efficacy (0.5 h) | MES Efficacy (4 h) |

|---|---|---|---|

| 116 | 30 | Yes | Yes |

| 125 | 100 | Yes | No |

作用機序

The mechanism of action of 4-Thioxo-1,4-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit the kinesin spindle protein Eg5, which is essential for cell division. By disrupting the function of Eg5, the compound can impede the proliferation of cancer cells . Additionally, its antimicrobial activity is linked to its ability to interfere with the synthesis of essential biomolecules in bacteria and fungi .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and inferred properties of 4-thioxo-1,4-dihydropyrimidine-5-carboxamide and related compounds:

Key Comparison Points:

4-Thioxo vs. 4-Oxo Derivatives :

- Electronic Effects : The thione (C=S) group in the target compound is more polarizable and less electronegative than the 4-oxo (C=O) group in analogs like those in . This may enhance interactions with sulfur-seeking biological targets, such as metalloenzymes .

- Antibacterial Activity : reports that 4-oxo-1,4-dihydropyrimidine-5-carbonitriles exhibit antibacterial activity against Gram-positive and Gram-negative strains. The thioxo analog (target compound) could show altered potency due to improved membrane permeability from the sulfur atom .

Positional Isomerism (4-Thioxo vs. 2-Thioxo) :

- Compound 4j in contains a 2-thioxo group on a dihydropyrimidine ring fused with coumarin. The 4-thioxo isomer (target compound) likely exhibits distinct tautomerism and hydrogen-bonding patterns, which could influence binding to targets like dihydrofolate reductase (DHFR) or thymidylate synthase .

Substituent Effects (Carboxamide vs. Nitrile/Coumarin): The 5-carboxamide group in the target compound enhances hydrogen-bonding capacity compared to the 5-carbonitrile group in derivatives. This may improve solubility and target affinity but reduce metabolic stability .

In contrast, the single-ring dihydropyrimidine scaffold (target compound) offers synthetic versatility for modular derivatization .

Research Findings and Implications

- Antimicrobial Potential: While 4-oxo derivatives () show activity against Staphylococcus aureus and Escherichia coli, the target compound’s thione group may broaden its spectrum by targeting sulfur-dependent bacterial pathways .

- Drug-Likeness : The carboxamide group in the target compound aligns with Lipinski’s rule of five, suggesting favorable oral bioavailability compared to nitrile or coumarin analogs .

- Synthetic Accessibility : Multicomponent reactions (e.g., Biginelli-type) used for 4-oxo derivatives () can be adapted for the target compound, though S-alkylation steps may require optimization to avoid sulfur oxidation .

生物活性

4-Thioxo-1,4-dihydropyrimidine-5-carboxamide (CAS No. 102818-21-3) is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound, a derivative of pyrimidine, exhibits significant potential in medicinal chemistry, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Characteristics

- Molecular Formula: CHNOS

- Molecular Weight: 155.18 g/mol

- Canonical SMILES: C1=C(C(=S)NC=N1)C(=O)N

Structural Features

The compound features a thioxo group at the 4-position and a carboxamide group at the 5-position of the pyrimidine ring, which is crucial for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. The mechanism of action is primarily through the inhibition of the kinesin spindle protein Eg5, which is essential for mitosis. By disrupting this protein's function, the compound effectively hinders cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Lines

A study assessed the cytotoxic effects of this compound on various cancer cell lines. The results showed:

| Cell Line | IC (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

These findings suggest that this compound may serve as a lead compound for developing new anticancer therapies .

Antimicrobial Activity

The compound also demonstrates significant antimicrobial properties against various bacterial and fungal strains. Its effectiveness as an antimicrobial agent can be attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes.

Table: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results highlight its potential application in developing new antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Eg5 Protein : Disruption of mitotic spindle formation in cancer cells.

- Membrane Disruption : Interaction with microbial membranes leading to cell lysis.

- Enzyme Inhibition : Targeting specific enzymes involved in cellular metabolism.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including the reaction of thiourea with ethyl acetoacetate under specific conditions. This synthetic versatility allows for the exploration of derivatives that may enhance biological activity or reduce toxicity .

Structure-Activity Relationship (SAR)

Studies exploring the SAR have identified modifications that enhance potency against specific targets. For instance, substituting different groups at the 2 or 6 positions of the pyrimidine ring has shown varying levels of anticancer and antimicrobial activity.

Q & A

Q. Table 1: Synthetic Conditions Comparison

| Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| Ethanol | AcOH | 80 | 62 | 98 | |

| DMF | Piperidine | 110 | 78 | 95 |

Q. Table 2: Key Spectral Data

| Technique | Key Peaks | Interpretation |

|---|---|---|

| ¹H NMR | δ 6.2 (s, 1H, NH), δ 2.3 (s, 3H, CH₃) | Dihydropyrimidine ring |

| FT-IR | 1680 cm⁻¹ (C=O), 2500 cm⁻¹ (S-H) | Carboxamide and thiol groups |

Q. Guidelines for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。